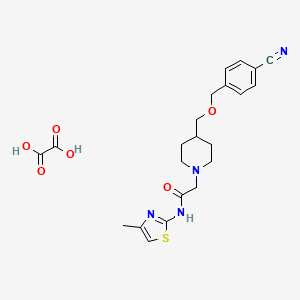

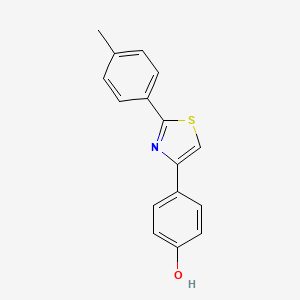

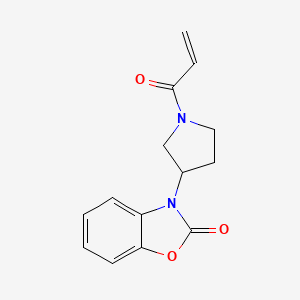

5-(1-Fenoxipropil)-1,3,4-tiadiazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

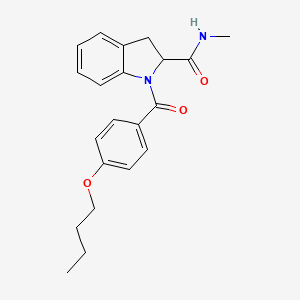

The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine, often involves reactions between thiosemicarbazide, phosphorous oxychloride, and aromatic acids. These reactions lead to the formation of 1,3,4-thiadiazole derivatives, which are then further modified through reactions with different aromatic aldehydes to produce Schiff base compounds (Vinayak et al., 2014). Additionally, the synthesis can involve single-step reactions, as demonstrated by Kumar et al. (2013), who synthesized 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives through diazotisation followed by coupling with various compounds (Kumar et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of the 1,3,4-thiadiazole ring, which forms the core structure. Structural analysis, including X-ray and DFT studies, provides insights into the stabilization of these compounds through intramolecular and intermolecular hydrogen bonding. The compounds exhibit different crystalline systems and space groups, with geometrical optimization performed using DFT methods to compare with single-crystal X-ray data (Dani et al., 2013).

Chemical Reactions and Properties

1,3,4-Thiadiazol-2-amines participate in various chemical reactions, leading to the synthesis of Schiff bases, azo dyes, metal complexes, and other derivatives with significant biological activities. These reactions are facilitated by the reactive sites on the thiadiazole ring, allowing for nucleophilic attacks and substitutions (Al-Amiery et al., 2009).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazol-2-amine derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature of substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group compatibility, of 1,3,4-thiadiazol-2-amine derivatives are determined by the thiadiazole core and the nature of substituents. Studies have shown that these compounds exhibit significant biological activities, including anticancer, antifungal, and antibacterial properties, due to their chemical structure (Singh & Rana, 2011).

Aplicaciones Científicas De Investigación

Propiedades fotofísicas:

- Estudios in vitro revelaron que 1-(fenoxipropil)pirimidin-1-io tetrafluoroborato exhibe actividad antibacteriana moderada contra Pseudomonas aeruginosa Gram-negativa (MIC=16 μg/mL). Otros derivados también muestran bioactividad contra bacterias Gram-positivas .

Ciencia de los materiales

Aditivos poliméricos:En resumen, 5-(1-Fenoxipropil)-1,3,4-tiadiazol-2-amina es prometedora en líquidos iónicos, descubrimiento de fármacos, síntesis orgánica y ciencia de los materiales. La investigación adicional descubrirá aplicaciones adicionales y optimizará su impacto potencial en diversos campos . Si necesita más información o tiene alguna otra consulta, no dude en preguntar!

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action and potential applications in medicine or other fields .

Propiedades

IUPAC Name |

5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-9(10-13-14-11(12)16-10)15-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZMILXXWWZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NN=C(S1)N)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

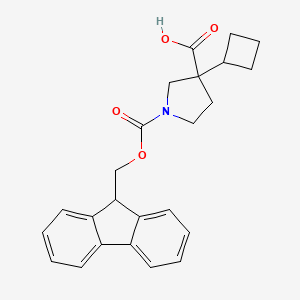

![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)